L-Moses

Description

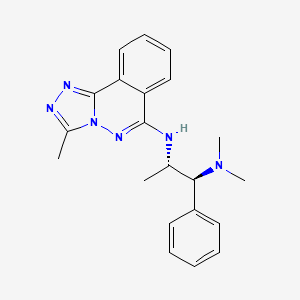

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFPLTWUFWOKBX-IFXJQAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@@H](C)[C@H](C4=CC=CC=C4)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of L-Moses: A Potent and Selective PCAF Bromodomain Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The p300/CBP-associated factor (PCAF, also known as KAT2B) is a critical enzyme involved in the regulation of gene transcription through its histone acetyltransferase (HAT) activity.[1] The bromodomain of PCAF recognizes acetylated lysine residues on histones and other proteins, playing a key role in chromatin remodeling and the recruitment of transcriptional machinery. Misregulation of PCAF has been implicated in various diseases, including cancer and HIV infection, making its bromodomain an attractive therapeutic target.[1] This technical guide provides an in-depth overview of the discovery of L-Moses (also referred to as L-45), a potent, selective, and cell-active chemical probe for the PCAF bromodomain.[1][2]

L-Moses: Quantitative Data Summary

L-Moses was identified through iterative cycles of rational inhibitor design and biophysical characterization.[1][2] Its potency, selectivity, and cellular activity have been extensively evaluated using various biochemical and cellular assays. The following tables summarize the key quantitative data for L-Moses and its inactive enantiomer, D-Moses.

| Binding Affinity and Potency | |

| Parameter | Value |

| PCAF Ki (HTRF) | 47 nM[3] |

| PCAF KD (BROMOscan) | 48 nM[3] |

| PCAF KD (ITC) | 126 nM[3] |

| GCN5 KD (BROMOscan) | 220 nM[3] |

| GCN5 KD (ITC) | 600 nM[3] |

| D-45 (inactive enantiomer) | No observable binding[1] |

| Cellular Activity | |

| Assay | IC50 |

| PCAF NanoBRET (truncated) | 220 nM[3] |

| PCAF NanoBRET (full-length) | 1.2 µM[3] |

| Competing pull-down (full-length PCAF) | 660 nM[3] |

| Competing pull-down (full-length GCN5) | 220 nM[3] |

| Selectivity Profile | |

| Target | Selectivity vs. PCAF |

| BRD4 | >4500-fold[3] |

| Other bromodomains (panel of 48) | High selectivity, with GCN5 being the only other significant hit.[1] |

| Pharmacokinetic and Safety Profile | |

| Parameter | Result |

| Cytotoxicity in PBMCs | No observable cytotoxicity at 0.1, 1, and 10 µM.[3] |

| Cell Permeability (MDCK-MDR1 assay) | Good[1] |

| Metabolic Stability (human and mouse liver microsomes) | Good[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery of L-Moses are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD) and thermodynamic parameters of L-Moses binding to the PCAF bromodomain.

Methodology:

-

Protein Preparation: Recombinant human PCAF bromodomain (residues 717-833) is expressed and purified. The protein is then dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Ligand Preparation: L-Moses is dissolved in the same ITC buffer to a final concentration of approximately 1 mM.

-

ITC Experiment:

-

The sample cell of the ITC instrument (e.g., a MicroCal ITC200) is filled with the PCAF bromodomain solution at a concentration of approximately 50 µM.

-

The injection syringe is filled with the L-Moses solution.

-

The experiment is performed at 25°C with a series of injections (e.g., 19 injections of 2 µL each) of the L-Moses solution into the sample cell.

-

The heat change associated with each injection is measured.

-

-

Data Analysis: The resulting data are fitted to a single-site binding model to determine the dissociation constant (KD), enthalpy of binding (ΔH), and stoichiometry (n).

NanoBRET Target Engagement Assay

Objective: To measure the ability of L-Moses to displace the PCAF bromodomain from its natural binding partner, histone H3.3, in living cells.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium. The cells are then co-transfected with two plasmids: one encoding the PCAF bromodomain fused to NanoLuc luciferase and another encoding histone H3.3 fused to HaloTag.

-

Assay Setup:

-

Transfected cells are seeded into 96-well plates.

-

The cells are then treated with the HaloTag NanoBRET 618 Ligand, which serves as the energy acceptor.

-

Serial dilutions of L-Moses are added to the wells.

-

-

BRET Measurement:

-

The NanoBRET Nano-Glo Substrate is added to the wells to initiate the luminescence reaction.

-

The plate is read on a luminometer capable of measuring both the donor (NanoLuc) and acceptor (NanoBRET 618) emission wavelengths (e.g., 450 nm and 610 nm).

-

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The data are then plotted as a function of L-Moses concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cytotoxicity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the toxicity of L-Moses in primary human immune cells.

Methodology:

-

PBMC Isolation: PBMCs are isolated from the whole blood of healthy donors using standard density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture and Treatment:

-

The isolated PBMCs are cultured in a suitable medium.

-

The cells are then treated with various concentrations of L-Moses (e.g., 0.1, 1, and 10 µM) or a vehicle control (DMSO) for 24 hours.

-

-

Viability Assessment:

-

After the incubation period, cell viability is assessed using a LIVE/DEAD Fixable Aqua Dead Cell Stain Kit (or a similar viability dye) according to the manufacturer's instructions.

-

The stained cells are analyzed by flow cytometry.

-

-

Data Analysis: The percentage of viable cells is determined for each treatment condition.

Visualizations

PCAF Bromodomain Signaling Pathway

The PCAF bromodomain plays a crucial role in transcriptional activation. It recognizes acetylated lysine residues on histone tails, which leads to the recruitment of other transcriptional co-activators and the initiation of gene expression. PCAF itself can acetylate various histone residues, creating a positive feedback loop for gene activation. It also acetylates non-histone proteins, including the tumor suppressor p53, thereby modulating their activity.

Caption: PCAF signaling pathway and the inhibitory action of L-Moses.

L-Moses Discovery Workflow

The discovery of L-Moses involved a multi-step process, starting from a less selective inhibitor and progressing through rational design and rigorous testing to identify a potent and selective chemical probe.

Caption: Workflow for the discovery of the L-Moses chemical probe.

Logical Relationship of L-Moses' Selectivity

L-Moses exhibits high selectivity for the PCAF and closely related GCN5 bromodomains over other bromodomain families, particularly the BET family (e.g., BRD4).

Caption: Selectivity profile of L-Moses for PCAF/GCN5 over other bromodomains.

References

L-Moses (L-45): A Technical Guide to a Selective PCAF Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Moses (also known as L-45) is a potent, selective, and cell-active chemical probe for the bromodomain of p300/CBP-associated factor (PCAF). As a member of the GCN5-related N-acetyltransferase (GNAT) family, PCAF is a critical epigenetic regulator involved in transcriptional activation, and its dysregulation has been implicated in various diseases, including cancer. L-Moses serves as a valuable tool for elucidating the biological functions of the PCAF bromodomain and for the development of novel therapeutics targeting this epigenetic reader domain. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of L-Moses, including detailed experimental protocols and a summary of key quantitative data.

Chemical Structure and Physicochemical Properties

L-Moses is a triazolophthalazine derivative with the IUPAC name (1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1][2][3]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine[4]. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₄N₆ | [4] |

| Molecular Weight | 360.5 g/mol | [4] |

| CAS Number | 2079885-05-3 | [1] |

| Appearance | Solid | [1] |

| Synonyms | L-45, L-Moses | [4] |

Mechanism of Action

L-Moses is a selective inhibitor of the PCAF bromodomain. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This recognition is a key event in the recruitment of transcriptional machinery to specific gene promoters, leading to gene activation.

PCAF, a histone acetyltransferase (HAT), contains a bromodomain that is crucial for its recruitment to chromatin and subsequent acetylation of histone substrates. By binding to the acetyl-lysine binding pocket of the PCAF bromodomain, L-Moses competitively inhibits the interaction between PCAF and acetylated histones, thereby preventing the recruitment of PCAF to target gene promoters and subsequent transcriptional activation.

Signaling Pathway of PCAF Bromodomain and Inhibition by L-Moses

The following diagram illustrates the role of the PCAF bromodomain in transcriptional activation and the mechanism of inhibition by L-Moses.

Biological and Pharmacological Properties

L-Moses has been characterized through a series of biophysical and cell-based assays to determine its potency, selectivity, and cellular activity.

| Parameter | Value | Assay | Reference |

| PCAF Bromodomain Binding (K_d_) | 126 nM | Isothermal Titration Calorimetry (ITC) | [1] |

| GCN5 Bromodomain Binding (K_d_) | 0.55 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| Cellular Target Engagement (IC₅₀) | Single-digit µM | NanoBRET Assay (HEK293 cells) | [1] |

| Cytotoxicity | No observable cytotoxicity in PBMCs | Cytotoxicity Assay | [1] |

| Cell Permeability | Good | MDCK-MDR1 Assay | [1] |

| Metabolic Stability (Human Liver Microsomes, t₁/₂) | 40 min | In vitro metabolism assay | [1] |

| Metabolic Stability (Mouse Liver Microsomes, t₁/₂) | 38 min | In vitro metabolism assay | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for characterizing bromodomain inhibitors.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (K_d_), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of L-Moses to the PCAF bromodomain.

Materials:

-

Purified recombinant PCAF bromodomain protein

-

L-Moses (L-45) compound

-

ITC instrument (e.g., Malvern MicroCal iTC200)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

-

DMSO (for compound stock)

Procedure:

-

Sample Preparation:

-

Dialyze the purified PCAF bromodomain protein against the ITC buffer overnight at 4°C to ensure buffer matching.

-

Determine the final protein concentration using a spectrophotometer (A280).

-

Prepare a stock solution of L-Moses in 100% DMSO.

-

Dilute the L-Moses stock solution into the final ITC buffer to the desired concentration. The final DMSO concentration in both the protein and ligand solutions should be matched and kept low (e.g., <2%) to minimize buffer mismatch effects.

-

-

ITC Experiment Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the PCAF bromodomain solution (e.g., 10-20 µM) into the sample cell.

-

Load the L-Moses solution (e.g., 100-200 µM) into the injection syringe.

-

Set the injection parameters: typically a single initial 0.4 µL injection followed by 19 subsequent 2 µL injections at 150-second intervals.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change per injection.

-

Fit the integrated data to a single-site binding model to determine the K_d_, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters using the equation: ΔG = -RTln(K_a_) = ΔH - TΔS, where K_a_ = 1/K_d_.

-

NanoBRET™ Target Engagement Assay

Objective: To confirm the engagement of L-Moses with the PCAF bromodomain in a cellular context.

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc®-PCAF bromodomain fusion protein (donor) and HaloTag®-Histone H3.3 fusion protein (acceptor)

-

Transfection reagent

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

L-Moses (L-45) compound

-

Plate reader capable of measuring luminescence at 460 nm and 618 nm

Procedure:

-

Cell Transfection and Plating:

-

Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 expression vectors.

-

Plate the transfected cells into a 96-well white-bottom assay plate.

-

-

Compound Treatment:

-

Prepare serial dilutions of L-Moses in assay medium.

-

Add the compound dilutions to the cells and incubate for a specified period (e.g., 2 hours) at 37°C.

-

-

Assay Reagent Addition:

-

Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

-

Signal Detection:

-

Measure the luminescence signal at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader.

-

-

Data Analysis:

-

Calculate the raw BRET ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm).

-

Correct the BRET ratio by subtracting the background signal from cells expressing only the donor.

-

Plot the corrected BRET ratio against the logarithm of the L-Moses concentration and fit the data to a four-parameter log-logistic curve to determine the IC₅₀ value.

-

Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), outline a typical experimental workflow for characterizing a bromodomain inhibitor like L-Moses and the logical relationship of its inhibitory action.

General Experimental Workflow for Bromodomain Inhibitor Characterization

Conclusion

L-Moses (L-45) is a well-characterized, potent, and selective inhibitor of the PCAF bromodomain. Its favorable properties, including cell permeability and metabolic stability, make it an invaluable chemical probe for investigating the biological roles of PCAF in health and disease. The detailed protocols and compiled data in this guide are intended to facilitate further research into the therapeutic potential of targeting the PCAF bromodomain.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. p300 and PCAF Act Cooperatively To Mediate Transcriptional Activation from Chromatin Templates by Notch Intracellular Domains In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Biological Targets of L-Moses Beyond PCAF: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Moses is a potent and selective chemical probe for the bromodomain of p300/CBP-associated factor (PCAF), also known as KAT2B. However, a comprehensive understanding of its biological activity necessitates a thorough investigation of its interactions with other proteins. This technical guide provides a detailed overview of the known biological targets of L-Moses beyond PCAF, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways. This information is critical for the accurate interpretation of experimental results using L-Moses and for guiding future drug development efforts.

Quantitative Data Summary

The following tables summarize the known binding affinities and inhibitory concentrations of L-Moses for its primary targets and identified off-targets.

Table 1: Bromodomain Binding Affinity of L-Moses

| Target | Organism | Assay | Metric | Value | Reference |

| PCAF (KAT2B) | Homo sapiens | Isothermal Titration Calorimetry (ITC) | Kd | 126 nM | [1] |

| Homo sapiens | BROMOscan | Kd | 48 nM | [2] | |

| Homo sapiens | HTRF Binding Competition | Ki | 47 nM | [2] | |

| GCN5 (KAT2A) | Homo sapiens | Isothermal Titration Calorimetry (ITC) | Kd | 600 nM | [2] |

| Homo sapiens | BROMOscan | Kd | 220 nM | [2] | |

| PfGCN5 | Plasmodium falciparum | Isothermal Titration Calorimetry (ITC) | Kd | 280 nM | [1] |

Table 2: Off-Target Binding Affinity of L-Moses

| Target | Target Class | Assay | Metric | Value | Reference |

| Mu-opioid receptor | GPCR | Radioligand Binding | Ki | 100 nM | [2] |

| OPRL1 (Nociceptin receptor) | GPCR | Radioligand Binding | Ki | 840 nM | [2] |

| Kappa-opioid receptor | GPCR | Radioligand Binding | Ki | 1,100 nM | [2] |

| 5-HT transporter (SERT) | Transporter | Radioligand Binding | Ki | 220 nM | [2] |

Signaling Pathways of Identified Targets

The following diagrams illustrate the signaling pathways associated with the key off-targets of L-Moses.

Caption: Simplified signaling pathway of GCN5.

Caption: Canonical opioid receptor signaling cascade.

Caption: Role of SERT in serotonergic neurotransmission.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of L-Moses binding to a target protein.

Materials:

-

MicroCal ITC instrument (e.g., MicroCal PEAQ-ITC)

-

Purified target protein (e.g., PCAF bromodomain) in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

-

L-Moses stock solution in a compatible solvent (e.g., DMSO), diluted in ITC buffer

-

ITC buffer

-

Syringes and sample cells for the ITC instrument

Procedure:

-

Sample Preparation:

-

Prepare a solution of the target protein at a concentration of 10-20 µM in ITC buffer.

-

Prepare a solution of L-Moses at a concentration 10-20 fold higher than the protein concentration in the same ITC buffer. The final DMSO concentration should be matched in both protein and ligand solutions and kept below 5% to minimize buffer mismatch effects.

-

Degas both protein and ligand solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and the titration syringe with ITC buffer.

-

Set the experimental temperature (e.g., 25 °C).

-

Set the stirring speed (e.g., 750 rpm).

-

-

Loading:

-

Load the protein solution into the sample cell (approximately 200-300 µL depending on the instrument).

-

Load the L-Moses solution into the injection syringe (approximately 40-50 µL).

-

-

Titration:

-

Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip and to allow for equilibration. This data point is typically discarded during analysis.

-

Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) with a spacing of 150-180 seconds between injections to allow the system to return to thermal equilibrium.

-

-

Data Analysis:

-

Integrate the raw heat-burst data to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

BROMOscan® Assay

Objective: To determine the dissociation constant (Kd) of L-Moses for a panel of bromodomains in a competitive binding assay format.

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified using qPCR.

Procedure (Generalized):

-

Assay Preparation:

-

A proprietary ligand is immobilized on a solid support.

-

Bromodomain proteins are tagged with a unique DNA identifier.

-

-

Competition Reaction:

-

The DNA-tagged bromodomain protein is incubated with the immobilized ligand in the presence of varying concentrations of L-Moses.

-

A control reaction is performed in the absence of L-Moses.

-

-

Washing and Elution:

-

Unbound proteins are washed away.

-

The bound bromodomain-DNA conjugate is eluted.

-

-

Quantification:

-

The amount of eluted DNA is quantified by qPCR.

-

A decrease in the qPCR signal in the presence of L-Moses indicates displacement of the bromodomain from the immobilized ligand.

-

-

Data Analysis:

-

The amount of bromodomain bound is plotted as a function of the L-Moses concentration.

-

The data is fitted to a dose-response curve to calculate the Kd.

-

Homogeneous Time Resolved Fluorescence (HTRF®) Binding Competition Assay

Objective: To determine the inhibitory constant (Ki) of L-Moses for a target protein in a competitive binding format.

Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665).

Procedure (Generalized):

-

Reagent Preparation:

-

A biotinylated ligand specific for the target bromodomain is used.

-

The target bromodomain is tagged (e.g., with GST).

-

An anti-tag antibody is labeled with the HTRF donor (e.g., anti-GST-Europium cryptate).

-

Streptavidin is labeled with the HTRF acceptor (e.g., Streptavidin-XL665).

-

-

Assay Reaction:

-

The tagged target protein, biotinylated ligand, and varying concentrations of L-Moses are incubated together in an assay plate.

-

After an incubation period, the HTRF detection reagents (donor-labeled antibody and acceptor-labeled streptavidin) are added.

-

-

Signal Detection:

-

The plate is read on an HTRF-compatible plate reader. The donor is excited at a specific wavelength (e.g., 320 nm), and emissions are read at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis:

-

The HTRF ratio (acceptor emission / donor emission) is calculated.

-

A decrease in the HTRF ratio with increasing L-Moses concentration indicates competition for binding to the target protein.

-

The data is plotted as a dose-response curve, and the IC50 is determined. The Ki can then be calculated using the Cheng-Prusoff equation.

-

NanoBRET™ Cellular Target Engagement Assay

Objective: To quantify the apparent intracellular affinity of L-Moses for a target protein in living cells.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).

Procedure:

-

Cell Preparation:

-

HEK293 cells are transiently transfected with a plasmid encoding the target protein fused to NanoLuc® luciferase.

-

-

Assay Setup:

-

Transfected cells are harvested and seeded into a white, opaque 96-well plate.

-

A fluorescent tracer that binds to the target protein is added to the cells at a concentration close to its EC50 for BRET.

-

Varying concentrations of L-Moses are added to the wells.

-

-

BRET Measurement:

-

The NanoBRET® substrate is added to the cells.

-

The plate is immediately read on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).

-

-

Data Analysis:

-

The BRET ratio (acceptor emission / donor emission) is calculated for each well.

-

A decrease in the BRET ratio with increasing L-Moses concentration indicates displacement of the fluorescent tracer from the target protein.

-

The data is plotted as a dose-response curve to determine the IC50 value, which represents the apparent intracellular affinity of L-Moses for the target.

-

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the characterization of a small molecule inhibitor like L-Moses.

Caption: A typical workflow for small molecule probe characterization.

Conclusion

This guide provides a comprehensive overview of the known biological targets of L-Moses beyond its primary target, PCAF. The data presented highlights the importance of thorough selectivity profiling to understand the full spectrum of a chemical probe's activity. L-Moses interacts with GCN5 and PfGCN5, and also exhibits off-target binding to opioid receptors and the serotonin transporter. The detailed experimental protocols provided herein should serve as a valuable resource for researchers utilizing L-Moses, enabling robust experimental design and accurate data interpretation. A complete understanding of both on- and off-target activities is essential for the effective use of L-Moses as a chemical probe and for any future efforts to develop it into a therapeutic agent.

References

In Vitro Activity of the BET Bromodomain Inhibitor JQ1: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bromodomain and Extra-Terminal (BET) proteins are critical epigenetic readers that regulate gene transcription and are implicated in a variety of diseases, most notably cancer. The thieno-triazolo-1,4-diazepine, (+)-JQ1, is a potent, selective, and cell-permeable small molecule inhibitor that targets the acetyl-lysine binding pockets of BET bromodomains. This document provides an in-depth technical overview of the in vitro activity of JQ1, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action.

Quantitative In Vitro Activity of JQ1

JQ1 demonstrates high affinity and potent inhibition of the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT), with significantly lower activity against other bromodomain families. The following tables summarize the key quantitative metrics for the binding and inhibition of BET bromodomains by (+)-JQ1.

Table 1: Inhibitory Potency (IC50) of (+)-JQ1

This table presents the half-maximal inhibitory concentration (IC50) values of (+)-JQ1 against various BET bromodomains, typically determined through competitive displacement assays like AlphaScreen.

| Bromodomain Target | Assay Type | IC50 (nM) | Reference |

| BRD4 (BD1) | AlphaScreen | 77 | [1][2][3] |

| BRD4 (BD2) | AlphaScreen | 33 | [1][2][3] |

| BRD2 (BD1) | AlphaScreen | 17.7 | [4] |

| BRD4 (BD1) | AlphaScreen | 76.9 | [4] |

| BRD4 (BD2) | AlphaScreen | 32.6 | [4] |

| CREBBP | AlphaScreen | >10,000 | [1] |

Table 2: Binding Affinity (Kd) of (+)-JQ1

This table details the dissociation constants (Kd) of (+)-JQ1 for BET bromodomains, which provide a direct measure of binding affinity. These values are predominantly determined using Isothermal Titration Calorimetry (ITC).[1]

| Bromodomain Target | Assay Type | Kd (nM) | Reference |

| BRD4 (BD1) | ITC | ~50 | [1][5] |

| BRD4 (BD2) | ITC | ~90 | [1][5] |

| BRD2 (BD1) | ITC | 128 | [4] |

| BRD3 (BD1) | ITC | 59.5 | [4] |

| BRD3 (BD2) | ITC | 82.0 | [4] |

| BRDT (BD1) | ITC | 190.1 | [4] |

Key Experimental Protocols

The characterization of JQ1's in vitro activity relies on several key biophysical and biochemical assays. The methodologies for three principal techniques are detailed below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the precise determination of binding constants (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Methodology:

-

Preparation: Recombinant bromodomain proteins are purified, typically via nickel-affinity and gel-filtration chromatography, and dialyzed extensively against the ITC buffer.[1] The JQ1 compound is dissolved in the same final dialysis buffer to minimize heats of dilution.

-

Titration: The experiment is performed using a microcalorimeter at a constant temperature (e.g., 15°C).[1] The sample cell contains the purified bromodomain protein (e.g., BRD4(1)).

-

Injection: A syringe containing a concentrated solution of (+)-JQ1 is titrated into the sample cell in a series of small, precise injections.

-

Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as the JQ1 binds to the bromodomain. A blank titration (JQ1 into buffer) is performed to correct for the heat of dilution.[1]

-

Data Analysis: The raw injection heats are integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a single-site binding model to determine the Kd, binding enthalpy (ΔH), and stoichiometry (n).[1]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay used to measure competitive displacement in a high-throughput format. It is commonly used to determine the IC50 of inhibitors like JQ1.[1][6]

Methodology:

-

Reagent Preparation: All reagents are diluted in a suitable assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA).

-

Assay Components:

-

Donor Beads: Streptavidin-coated donor beads are used.

-

Acceptor Beads: Anti-tag (e.g., anti-GST, anti-His) coated acceptor beads are used.

-

Bromodomain: A tagged (e.g., His-tagged) recombinant bromodomain protein (e.g., BRD4(1)).

-

Ligand: A biotinylated acetylated histone peptide (e.g., tetra-acetylated Histone H4 peptide).[1]

-

Inhibitor: Serial dilutions of JQ1.

-

-

Assay Procedure:

-

The tagged bromodomain protein is incubated with the acceptor beads.

-

The biotinylated histone peptide is incubated with the streptavidin donor beads.

-

Varying concentrations of JQ1 are added to the wells of a microtiter plate.

-

The protein-acceptor bead complex and the peptide-donor bead complex are added to the wells.

-

The plate is incubated in the dark to allow binding to reach equilibrium.

-

-

Signal Detection: The plate is read in an AlphaScreen-capable microplate reader. When the donor and acceptor beads are in close proximity (due to the protein-peptide interaction), excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent emission at 520-620 nm. JQ1 competes with the histone peptide for binding to the bromodomain, separating the beads and causing a decrease in the signal.

-

Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.[1]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another proximity-based assay used for inhibitor characterization. It measures the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity.

Methodology:

-

-

Donor: A bromodomain protein (e.g., BRD4) labeled with a long-lifetime donor fluorophore, such as a Europium (Eu3+) chelate.

-

Acceptor: A biotinylated acetylated histone peptide ligand bound to an acceptor fluorophore, such as Allophycocyanin (APC)-labeled avidin.

-

Inhibitor: Serial dilutions of JQ1.

-

-

Assay Procedure:

-

The assay is typically performed in a 384-well microtiter plate in a buffer composed of HEPES, NaCl, KF, and BSA.[8]

-

The Eu3+-labeled bromodomain, the biotinylated peptide, and the APC-avidin are mixed.

-

Test compounds (JQ1) are added to the wells.

-

The plate is incubated at room temperature to allow for equilibration.

-

-

Signal Detection: The plate is read using a TR-FRET capable reader. The Europium donor is excited (e.g., at 340 nm), and if the acceptor is in close proximity (due to the bromodomain-peptide interaction), energy is transferred, and the acceptor emits light at its characteristic wavelength (e.g., 665 nm). The donor also emits at its own wavelength (e.g., 620 nm).

-

Data Analysis: The ratio of the acceptor to donor emission (665 nm / 620 nm) is calculated. In the presence of a competitive inhibitor like JQ1, the interaction is disrupted, FRET is lost, and the emission ratio decreases. The ratio is plotted against inhibitor concentration to determine the IC50.[9]

References

- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. (+)-JQ-1 | JQ1 | BET bromine domain inhibitor | TargetMol [targetmol.com]

- 4. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.amsbio.com [resources.amsbio.com]

L-Moses: A Comprehensive Technical Guide to a Selective Chemical Probe for PCAF/GCN5 Bromodomains

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Moses is a potent and selective chemical probe targeting the bromodomains of p300/CBP-associated factor (PCAF/KAT2B) and general control non-derepressible 5 (GCN5/KAT2A), members of the subfamily I of the bromodomain phylogenetic tree.[1][2] These lysine acetyltransferases are implicated in various cellular processes, including retroviral infection, inflammation, and cancer development.[1][2] Developed through rational inhibitor design and optimized from the non-selective pan-bromodomain inhibitor bromosporine, L-Moses offers a valuable tool for dissecting the biological functions of PCAF and GCN5 bromodomains.[1][2] This guide provides an in-depth overview of the discovery, development, and characterization of L-Moses, including its physicochemical properties, in vitro and cellular activity, and detailed experimental protocols. Its enantiomer, D-Moses, serves as a negative control for experiments.[1][2]

Data Presentation

Physicochemical Properties of L-Moses

| Property | Value | Reference |

| Molecular Formula | C21H24N6 | [3] |

| Molecular Weight | 360.46 g/mol | [3] |

| Appearance | Solid (White to light yellow) | [3] |

| SMILES | C--INVALID-LINK--N(C)C">C@@HNC(C2=C3C=CC=C2)=NN4C3=NN=C4C | [2] |

| InChI | InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19-/m0/s1 | [2] |

| InChIKey | MSFPLTWUFWOKBX-IFXJQAMLSA-N | [2] |

In Vitro Potency and Binding Affinity of L-Moses

| Target | Assay | Parameter | Value (nM) | Reference |

| PCAF | HTRF binding competition | Ki | 47 | [1][2] |

| PCAF | BROMOscan | KD | 48 | [1][2][4] |

| GCN5 | BROMOscan | KD | 220 | [1][2] |

| PCAF | Isothermal Titration Calorimetry (ITC) | KD | 126 | [1][2][3][4] |

| GCN5 | Isothermal Titration Calorimetry (ITC) | KD | 600 | [1][2] |

Cellular Activity of L-Moses

| Target/Assay | Cell Line | Parameter | Value (nM) | Reference |

| PCAF (truncated bromodomain) | HEK293 | IC50 (NanoBRET) | 220 | [1][2] |

| PCAF (full-length) | HEK293 | IC50 (NanoBRET) | 1200 | [1][2] |

| PCAF (full-length) | Cell Lysate | IC50 (Pull-down) | 660 | [1] |

| GCN5 (full-length) | Cell Lysate | IC50 (Pull-down) | 220 | [1][2] |

Selectivity Profile of L-Moses

| Target Family | Assay | Selectivity | Reference |

| Bromodomains | BROMOscan | >4500-fold selective over BRD4; No observable activity on any other bromodomain target <6 µM | [1] |

| Non-bromodomain targets | GPCR/Eurofins Panel (130 targets) | No significant binding (>60% at 10 µM) except for opioid receptors (mu: 100 nM, OPRL1: 840 nM, kappa: 1,100 nM) and the 5-HT transporter (220 nM) | [1][2] |

Experimental Protocols

Synthesis of L-Moses

While a detailed, step-by-step synthesis protocol is not publicly available, the synthesis of L-Moses is reported to be achieved in enantiopure form starting from readily available (1R,2S)-(-)-norephedrine.[5] The chemical structure and identifiers provided in the physicochemical properties table can be used by synthetic chemists to devise a synthetic route.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Competition Assay

This assay measures the binding of L-Moses to the PCAF bromodomain by competing with a biotinylated ligand.

Materials:

-

GST-tagged PCAF bromodomain protein

-

Biotinylated bromodomain ligand (e.g., biotin-Histone H4 acetylated peptide)

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer (e.g., PBS with 0.05% Tween 20)

-

L-Moses and control compounds

-

384-well low volume white microplate

Protocol:

-

Prepare serial dilutions of L-Moses and control compounds in assay buffer.

-

In a 384-well plate, add the GST-tagged PCAF bromodomain protein and the biotinylated ligand to each well.

-

Add the diluted compounds to the wells.

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding competition.

-

Add a pre-mixed solution of the europium cryptate-labeled anti-GST antibody and streptavidin-XL665 to each well.

-

Incubate at room temperature for 1 hour to allow for the detection reagents to bind.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the compound concentration to determine the Ki value.

BROMOscan® Bromodomain Profiling

This is a competition binding assay performed by DiscoverX (now Eurofins Discovery).

Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain protein. The amount of bromodomain protein bound to the solid support is quantified by qPCR of the attached DNA tag.

General Protocol Outline:

-

Test compounds are incubated with a specific DNA-tagged bromodomain protein.

-

The mixture is added to a well containing an immobilized ligand that binds to the bromodomain.

-

After an incubation period, unbound proteins are washed away.

-

The amount of bound bromodomain protein is quantified using qPCR.

-

The results are compared to a control (DMSO) to determine the percent inhibition. Dissociation constants (Kd) are determined from dose-response curves.[6]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified PCAF or GCN5 bromodomain protein in a suitable buffer (e.g., HEPES or PBS).

-

L-Moses dissolved in the same buffer.

-

Isothermal titration calorimeter.

Protocol:

-

Thoroughly dialyze the protein against the chosen buffer to ensure buffer matching.

-

Prepare a solution of L-Moses in the final dialysis buffer.

-

Degas both the protein and ligand solutions.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the L-Moses solution into the injection syringe.

-

Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.

-

As a control, inject the ligand into the buffer alone to measure the heat of dilution.

-

Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH).

NanoBRET™ Target Engagement Assay

This assay measures the displacement of a fluorescent tracer from a NanoLuc®-tagged bromodomain by a test compound in live cells.

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-PCAF (full-length or truncated)

-

Plasmid encoding HaloTag®-Histone H3.3

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand (fluorescent tracer)

-

L-Moses and control compounds

-

Opti-MEM® I Reduced Serum Medium

-

White, tissue culture-treated 96-well plates

Protocol:

-

Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 plasmids.

-

Plate the transfected cells in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of L-Moses.

-

Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

-

Add the serially diluted L-Moses to the wells and incubate.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the plate on a luminometer equipped with filters to measure donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission.

-

Calculate the NanoBRET™ ratio and plot it against the compound concentration to determine the IC50 value.

Cytotoxicity Assay

This assay assesses the toxicity of L-Moses and its negative control, D-Moses, on peripheral blood mononuclear cells (PBMCs).

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

L-Moses and D-Moses

-

DMSO (vehicle control)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

LIVE/DEAD™ Fixable Aqua Dead Cell Stain Kit

-

Flow cytometer

Protocol:

-

Isolate PBMCs from healthy donor blood.

-

Culture the PBMCs in a 96-well plate.

-

Treat the cells with various concentrations of L-Moses, D-Moses (e.g., 0.1, 1, and 10 µM), or DMSO as a control.

-

Incubate the cells for 24 hours.

-

Harvest the cells and wash them with PBS.

-

Stain the cells with the LIVE/DEAD™ Fixable Aqua Dead Cell Stain according to the manufacturer's protocol. This dye reacts with amines and can differentiate between live cells (stained only on the surface) and dead cells (stained throughout the cytoplasm).

-

Analyze the stained cells by flow cytometry to determine the percentage of viable cells in each treatment group.

Visualizations

Signaling Pathway of PCAF/GCN5 in Transcriptional Regulation

Caption: PCAF/GCN5 acetylate histone tails, creating binding sites for their bromodomains, which in turn recruit transcriptional machinery. L-Moses inhibits this interaction.

Experimental Workflow for L-Moses Development

Caption: The development workflow for L-Moses, from a non-selective starting point to a potent and selective chemical probe through iterative design, synthesis, and characterization.

Conclusion

L-Moses is a well-characterized and highly selective chemical probe for the bromodomains of PCAF and GCN5. Its development through a rigorous process of rational design and extensive in vitro and cellular testing has resulted in a valuable tool for the scientific community. The availability of its inactive enantiomer, D-Moses, further enhances its utility by providing a crucial negative control for experiments. This guide provides a comprehensive resource for researchers utilizing L-Moses to investigate the roles of PCAF and GCN5 in health and disease, and to facilitate the development of novel therapeutics targeting these important epigenetic regulators.

References

- 1. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Moses | Structural Genomics Consortium [thesgc.org]

- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 4. Probe L-Moses | Chemical Probes Portal [chemicalprobes.org]

- 5. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

L-Moses: A Technical Guide to the Selective PCAF/GCN5 Bromodomain Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Moses, a potent and selective chemical probe for the bromodomains of p300/CBP-associated factor (PCAF) and General control non-derepressible 5 (GCN5). L-Moses serves as a critical tool for investigating the biological roles of these epigenetic regulators in various physiological and pathological processes, including cancer and inflammation.[1][2] This document details its chemical properties, binding affinities, cellular activity, and the experimental protocols utilized for its characterization.

Core Properties of L-Moses

L-Moses, also known as L-45, is a triazolophthalazine-based compound that was developed through rational inhibitor design and biophysical characterization.[2] It is the active enantiomer, while its counterpart, D-Moses, serves as an inactive control for experiments.[2]

| Identifier | Value | Source |

| Compound Name | L-Moses | [2] |

| Synonym | L-45 | [1] |

| CAS Number | 2079885-05-3 | |

| Molecular Formula | C₂₁H₂₄N₆ | |

| CAS Number (dihydrochloride) | 2922480-38-2 | [1] |

| Molecular Formula (dihydrochloride) | C₂₁H₂₄N₆ • 2HCl | [1] |

Quantitative Analysis of L-Moses Binding and Potency

L-Moses has been demonstrated to be a potent and selective inhibitor of the PCAF and GCN5 bromodomains. Its binding affinity and cellular potency have been quantified through various biophysical and cell-based assays.

In Vitro Binding Affinity

| Target | Assay | Parameter | Value (nM) |

| PCAF | HTRF Binding Competition | Kᵢ | 47 |

| PCAF | BROMOscan | Kₑ | 48 |

| PCAF | Isothermal Titration Calorimetry (ITC) | Kₑ | 126 |

| GCN5 | BROMOscan | Kₑ | 220 |

| GCN5 | Isothermal Titration Calorimetry (ITC) | Kₑ | 600 |

Data sourced from the Chemical Probes Portal.[1]

Cellular Potency

| Target Context | Assay | Parameter | Value (nM) | Cell Line |

| PCAF (truncated) - Histone H3.3 | NanoBRET | IC₅₀ | 220 | HEK293 |

| PCAF (full-length) - Histone H3.3 | NanoBRET | IC₅₀ | 1200 | HEK293 |

| Full-length PCAF (from lysate) | Competitive Pull-down | IC₅₀ | 660 | - |

| Full-length GCN5 (from lysate) | Competitive Pull-down | IC₅₀ | 220 | - |

Data sourced from the Chemical Probes Portal.[1]

Mechanism of Action and Signaling Pathway

L-Moses functions by competitively binding to the acetyl-lysine binding pocket of the PCAF/GCN5 bromodomains. This prevents the recognition of acetylated histone tails, thereby disrupting a key interaction in epigenetic regulation and downstream gene transcription.

Caption: Mechanism of L-Moses action on the PCAF signaling pathway.

Experimental Protocols

The characterization of L-Moses involved several key experimental techniques. Below are detailed methodologies for two of the primary assays used.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during the binding event.

Methodology:

-

Sample Preparation:

-

The purified PCAF or GCN5 bromodomain protein is dialyzed extensively against the ITC buffer.

-

L-Moses is dissolved in the final dialysis buffer to ensure no buffer mismatch. A slight concentration of DMSO may be used for solubility, which must be precisely matched in the protein solution.

-

All solutions are degassed prior to use to prevent the formation of air bubbles.

-

-

Instrument Setup:

-

The sample cell is loaded with the protein solution (e.g., 20-50 µM).

-

The injection syringe is filled with the L-Moses solution (e.g., 200-500 µM).

-

The experiment is conducted at a constant temperature, typically 25°C.

-

-

Titration:

-

A series of small, precise injections of the L-Moses solution are made into the sample cell containing the protein.

-

The heat change associated with each injection is measured relative to a reference cell.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of L-Moses to protein.

-

The resulting isotherm is fitted to a binding model to determine the dissociation constant (Kₑ), binding stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

NanoBRET™ Protein-Protein Interaction Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure protein interactions in live cells.[3] It was used to confirm that L-Moses disrupts the interaction between PCAF and histone H3.3 in a cellular context.[2]

Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in appropriate media.

-

Cells are co-transfected with plasmids expressing the PCAF bromodomain fused to a NanoLuc® luciferase donor and histone H3.3 fused to a HaloTag® acceptor.

-

-

Assay Preparation:

-

Transfected cells are seeded into a white, 96-well assay plate.

-

The HaloTag® acceptor is labeled by adding the fluorescent HaloTag® NanoBRET™ 618 Ligand to the media and incubating.

-

-

Compound Treatment:

-

A serial dilution of L-Moses (and the D-Moses negative control) is prepared.

-

The compound dilutions are added to the wells, and the plate is incubated.

-

-

Signal Detection:

-

The NanoBRET™ Nano-Glo® Substrate is added to all wells.

-

The plate is immediately read on a luminometer capable of measuring donor emission (460nm) and acceptor emission (618nm) simultaneously.

-

-

Data Analysis:

-

The raw BRET ratio is calculated by dividing the acceptor signal by the donor signal.

-

The data is normalized to a vehicle control (e.g., DMSO).

-

The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the IC₅₀ value.

-

Experimental Workflow Visualization

The discovery and characterization of a chemical probe like L-Moses follows a structured workflow, from initial screening to in-cell validation.

Caption: Workflow for the discovery and validation of L-Moses.

Conclusion

L-Moses is a well-characterized, potent, and selective chemical probe for the PCAF and GCN5 bromodomains.[2] Its demonstrated cellular activity and favorable in vitro properties, including cell permeability and metabolic stability, make it a valuable tool for elucidating the biological functions of these epigenetic readers.[2] The availability of its inactive enantiomer, D-Moses, further enhances its utility by providing a rigorous negative control for experiments. Researchers and drug development professionals can confidently employ L-Moses to investigate the therapeutic potential of targeting PCAF/GCN5 in various disease models.[2]

References

Methodological & Application

Application Notes and Protocols: A Framework for Cell-Based Assays

A Note on the "L-Moses Protocol" : Extensive searches for a specific cell culture protocol termed the "L-Moses protocol" did not yield any established, publicly available methodologies under this name. The following application notes and protocols are provided as a comprehensive example of the requested content, utilizing a standard and widely practiced cell culture technique relevant to drug development professionals: the assessment of compound cytotoxicity using a Resazurin-based viability assay.

Application Note: High-Throughput Screening for Cytotoxicity Using a Resazurin-Based Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery pipeline. A common and efficient method for this is the use of viability assays in cultured cells. The resazurin (also known as AlamarBlue®) assay is a fluorescence-based method that is simple, sensitive, and amenable to high-throughput screening. This application note details the protocol for assessing compound-induced cytotoxicity in a model cancer cell line, HeLa, using a resazurin-based assay. The underlying principle involves the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells. The intensity of the fluorescent signal is proportional to the number of viable cells.

Data Presentation:

Quantitative data from cytotoxicity assays are typically presented as the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50) is a key metric derived from this data, representing the concentration of a compound that inhibits 50% of cell viability.

Table 1: Example Cytotoxicity Data for Compound X on HeLa Cells

| Compound X Concentration (µM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 45000 | 2500 | 100.0% |

| 0.1 | 44500 | 2300 | 98.9% |

| 1 | 38000 | 1900 | 84.4% |

| 10 | 23000 | 1500 | 51.1% |

| 50 | 8000 | 700 | 17.8% |

| 100 | 4000 | 450 | 8.9% |

Table 2: Calculated IC50 Values for Test Compounds

| Compound | IC50 (µM) |

| Compound X | 9.8 |

| Doxorubicin (Positive Control) | 0.5 |

Experimental Protocols

Protocol for Maintenance of HeLa Cells

This protocol outlines the routine subculture of the adherent HeLa cell line.

Materials:

-

HeLa cells (ATCC® CCL-2™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1]

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

15 mL conical tubes

-

Humidified incubator at 37°C with 5% CO2[2]

Procedure:

-

Warm all media and reagents to 37°C in a water bath.[2]

-

When cells reach 80-90% confluency, remove the culture medium from the T-75 flask.

-

Wash the cell monolayer with 5-10 mL of sterile PBS to remove any remaining serum.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[1]

-

Neutralize the trypsin by adding 7-8 mL of complete DMEM.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[3]

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, complete DMEM.

-

Determine the cell concentration and viability using a hemocytometer and Trypan Blue staining.[4]

-

Seed new T-75 flasks at a density of 2 x 10^6 cells in 15 mL of complete medium.

-

Incubate at 37°C with 5% CO2, changing the medium every 2-3 days.[2]

Protocol for Resazurin-Based Cytotoxicity Assay

This protocol describes the steps to assess the cytotoxicity of a compound in a 96-well plate format.

Materials:

-

HeLa cells in suspension

-

Complete DMEM

-

Test compound stock solution (e.g., in DMSO)

-

Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS, sterile filtered)

-

96-well clear-bottom black plates

-

Multichannel pipette

-

Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

-

Cell Seeding:

-

Prepare a HeLa cell suspension at a concentration of 5 x 10^4 cells/mL in complete DMEM.

-

Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).

-

Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete DMEM. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically ≤ 0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Resazurin Incubation and Measurement:

-

After the treatment period, add 10 µL of the resazurin solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the fluorescence of a "no-cell" blank from all readings.

-

Calculate the percentage of cell viability for each treatment by normalizing the fluorescence values to the vehicle-treated control wells:

-

% Viability = (Fluorescence_treated / Fluorescence_vehicle) * 100

-

-

Plot the % Viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

-

Visualizations

Caption: Workflow for the resazurin-based cytotoxicity assay.

Caption: Simplified MAPK/ERK signaling pathway often targeted in cancer therapy.

References

How to dissolve and store L-Moses for research

Application Notes and Protocols for the Dissolution and Storage of Novel Research Compound L-Moses

Disclaimer: The compound "L-Moses" is not a recognized chemical entity in publicly available scientific literature or databases. The following application notes and protocols are provided as a general template for the handling of a novel research compound. Researchers must consult the specific technical data sheet (TDS) and safety data sheet (SDS) provided by the manufacturer for compound-specific data and handling instructions.

Introduction

These guidelines provide a standardized procedure for the dissolution and storage of the novel research compound L-Moses to ensure its stability, integrity, and suitability for experimental use. Proper handling is critical to obtaining reliable and reproducible results in downstream applications.

Physicochemical Properties

A summary of the key physicochemical properties of L-Moses is presented below. This data is essential for determining the appropriate solvent and storage conditions.

| Property | Value | Source |

| Molecular Formula | [Insert Molecular Formula] | TDS |

| Molecular Weight | [Insert Molecular Weight] g/mol | TDS |

| Appearance | [e.g., White crystalline solid] | TDS |

| Purity | >98% (HPLC) | Certificate of Analysis |

| Melting Point | [Insert Value] °C | TDS |

| Solubility (25°C) | See Table 2.1 | TDS |

| Stability | [e.g., Stable at -20°C for 12 months] | TDS |

Table 2.1: Solubility Profile of L-Moses

| Solvent | Solubility (mg/mL) | Molarity (mM) at Saturation | Notes |

| DMSO | 100 | [Calculate based on MW] | Recommended for stock solutions. |

| Ethanol | 25 | [Calculate based on MW] | Suitable for some applications. |

| PBS (pH 7.4) | <0.1 | Insoluble | Not suitable for aqueous stocks. |

| Deionized Water | <0.1 | Insoluble | Not suitable for aqueous stocks. |

Required Materials and Equipment

-

L-Moses powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

-

Ethanol, 200 proof (absolute)

-

Sterile, nuclease-free polypropylene microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, for difficult-to-dissolve compounds)

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Experimental Protocol: Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of L-Moses in DMSO.

4.1 Workflow Diagram

Caption: Workflow for the preparation of L-Moses stock solution.

4.2 Step-by-Step Procedure

-

Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x Molecular Weight ( g/mol )

Example: For 1 mL of a 10 mM stock of a compound with MW = 250 g/mol : Mass = 1 mL x 10 mmol/L x 250 g/mol = 2.5 mg

-

Equilibrate Compound: Allow the vial of L-Moses powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the calculated mass of L-Moses powder and transfer it to the tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the L-Moses powder.

-

Dissolution:

-

Cap the tube tightly and vortex vigorously for 2 minutes.

-

Visually inspect the solution to ensure all solid has dissolved. The solution should be clear and free of particulates.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Re-inspect.

-

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.

Storage and Stability

Proper storage is crucial to maintain the biological activity of L-Moses.

-

Stock Solutions (-20°C or -80°C): Store the aliquoted stock solutions at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months). Protect from light.

-

Solid Compound (as received): Store the vial of solid L-Moses at -20°C, as recommended by the manufacturer, in a desiccated environment.

5.1 Signaling Pathway (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where L-Moses might act as an inhibitor. This is for illustrative purposes only.

Caption: Hypothetical inhibition of Kinase A by L-Moses.

Safety Precautions

-

Handle L-Moses in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal.

-

Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Application Notes and Protocols for L-Moses Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Moses is a novel small molecule inhibitor of the lysine acetyltransferase 2B (KAT2B), a protein implicated in the regulation of gene expression through histone and non-histone protein acetylation.[1][2] Recent research has identified L-Moses as a potential therapeutic agent for neurodegenerative diseases by demonstrating its ability to attenuate neuronal cell death induced by endoplasmic reticulum (ER) stress.[1] Specifically, L-Moses has been shown to counteract the effects of tunicamycin, a glycoprotein synthesis inhibitor that induces the unfolded protein response (UPR), a cellular stress pathway strongly associated with neurodegenerative conditions like Alzheimer's and Parkinson's disease.[1] These application notes provide a comprehensive overview of the current understanding of L-Moses and detailed protocols for its evaluation in mouse models of neurodegeneration.

Mechanism of Action

L-Moses exerts its neuroprotective effects by inhibiting the enzymatic activity of KAT2B.[1] KAT2B is a critical transcriptional regulator involved in the adaptive unfolded protein response (UPR) during metabolic stress.[3][4] Under conditions of ER stress, such as that induced by tunicamycin, the UPR is activated to restore cellular homeostasis. However, prolonged or excessive UPR activation can lead to apoptosis (programmed cell death).[5] L-Moses, by inhibiting KAT2B, appears to modulate the UPR signaling cascade, preventing the activation of pro-apoptotic factors like CHOP (CCAAT/enhancer-binding protein homologous protein).[1] Interestingly, in other cellular contexts, the regulatory effects of KAT2B on gene expression have been observed to be independent of its histone acetyltransferase activity, suggesting a complex mechanism of action that may involve interactions with other transcription factors.[2]

Signaling Pathway

The signaling pathway influenced by L-Moses administration in the context of tunicamycin-induced ER stress is depicted below. Tunicamycin treatment leads to an accumulation of unfolded proteins in the ER, triggering the UPR. This response involves the activation of several signaling branches, including the one leading to the expression of the pro-apoptotic transcription factor CHOP. KAT2B plays a role in regulating the expression of genes involved in the UPR.[3][4][6] L-Moses, by inhibiting KAT2B, mitigates the downstream activation of CHOP, thereby reducing neuronal apoptosis.[1]

References

- 1. CRISPR-Cas9 genetic screen leads to the discovery of L-Moses, a KAT2B inhibitor that attenuates Tunicamycin-mediated neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The histone lysine acetyltransferase KAT2B inhibits cholangiocarcinoma growth: evidence for interaction with SP1 to regulate NF2-YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KAT2B Is Required for Pancreatic Beta Cell Adaptation to Metabolic Stress by Controlling the Unfolded Protein Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Investigating the Effects of L-Moses, a KAT2B Inhibitor, on Chromatin Structure using Chromatin Immunoprecipitation (ChIP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Moses has been identified as a potent and specific inhibitor of KAT2B (Lysine Acetyltransferase 2B), a key enzyme involved in the acetylation of histone and non-histone proteins.[1] KAT2B, also known as PCAF, plays a crucial role in transcriptional activation by acetylating histones, which leads to a more open chromatin structure accessible to transcription factors.[2] Dysregulation of KAT2B activity has been implicated in various diseases, including cancer and neurodegenerative disorders.[1][2]

These application notes provide a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) assays to investigate the downstream effects of L-Moses on chromatin structure and the binding of specific transcription factors. By inhibiting KAT2B, L-Moses is hypothesized to alter histone acetylation levels at specific gene promoters, thereby modulating gene expression. The following protocols and data are presented as a representative example of how to employ ChIP to study the chromatin-level consequences of KAT2B inhibition by L-Moses.

Data Presentation

The following tables summarize hypothetical quantitative data from ChIP-qPCR experiments designed to assess the impact of L-Moses treatment on histone acetylation and transcription factor binding at a target gene locus.

Table 1: Effect of L-Moses on Histone H3 Lysine 9 Acetylation (H3K9ac) at the MYC Promoter

| Treatment | Input DNA (ng) | IP DNA (ng) - H3K9ac | % Input (H3K9ac) | Fold Change vs. Vehicle |

| Vehicle (DMSO) | 100 | 2.5 | 2.5% | 1.0 |

| L-Moses (1 µM) | 100 | 0.8 | 0.8% | 0.32 |

| L-Moses (5 µM) | 100 | 0.3 | 0.3% | 0.12 |

Table 2: Effect of L-Moses on RNA Polymerase II (Pol II) Occupancy at the MYC Promoter

| Treatment | Input DNA (ng) | IP DNA (ng) - Pol II | % Input (Pol II) | Fold Change vs. Vehicle |

| Vehicle (DMSO) | 100 | 3.1 | 3.1% | 1.0 |

| L-Moses (1 µM) | 100 | 1.2 | 1.2% | 0.39 |

| L-Moses (5 µM) | 100 | 0.5 | 0.5% | 0.16 |

Experimental Protocols

Protocol 1: Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the key steps for performing a ChIP assay to analyze the effects of L-Moses on protein-DNA interactions.

1. Cell Culture and L-Moses Treatment:

-

Plate human cortical neurons or another relevant cell line at an appropriate density.

-

Treat cells with the desired concentrations of L-Moses or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

2. Cross-linking:

-

Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

-

Incubate at room temperature for 10 minutes to cross-link proteins to DNA.[3]

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[3]

3. Cell Lysis and Chromatin Sonication:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and resuspend in lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Sonicate the cell lysate to shear chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.

4. Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with rotation with an antibody specific for the target protein (e.g., anti-H3K9ac or anti-RNA Polymerase II).

-

Add washed Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.[3]

5. Washes:

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.

6. Elution and Reverse Cross-linking:

-

Elute the chromatin complexes from the beads using an elution buffer.

-

Reverse the cross-links by adding NaCl and incubating at 65°C overnight.

7. DNA Purification:

-

Treat the samples with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.[3]

8. Analysis:

-

The purified DNA can be analyzed by quantitative PCR (qPCR) using primers specific for the target gene promoter or by high-throughput sequencing (ChIP-seq).

Mandatory Visualizations

Signaling Pathway Diagram

Caption: L-Moses inhibits KAT2B, leading to reduced histone acetylation and altered gene expression.

Experimental Workflow Diagram

Caption: A streamlined workflow for Chromatin Immunoprecipitation (ChIP) assays.

References

- 1. CRISPR-Cas9 genetic screen leads to the discovery of L-Moses, a KAT2B inhibitor that attenuates Tunicamycin-mediated neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanisms of action of chromatin remodelers and implications in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. google.com [google.com]

Application Notes and Protocols in Cancer Research: The Role of TGF-β Signaling

Introduction

While "L-Moses" is not a recognized molecular entity in cancer research, the query likely refers to the extensive and foundational work of Dr. Harold L. Moses, a prominent investigator in the field. Dr. Moses and his laboratory have made seminal contributions to the understanding of the Transforming Growth Factor-beta (TGF-β) signaling pathway and its complex, often paradoxical, role in cancer development and progression. His research has elucidated how TGF-β can act as both a potent tumor suppressor in the early stages of cancer and a promoter of tumor growth, invasion, and metastasis in advanced stages.[1][2] This dual functionality has made the TGF-β pathway a critical area of investigation for novel therapeutic strategies.

These application notes provide an overview of the key findings from Dr. Moses's research and associated methodologies for studying the TGF-β signaling pathway in a cancer context.

Key Discoveries and Applications

The research led by Dr. Harold L. Moses has been instrumental in several key areas of cancer biology:

-

Dual Role of TGF-β: A central discovery was the "Jekyll and Hyde" nature of TGF-β in cancer.[3] In normal and premalignant cells, TGF-β is a potent inhibitor of cell proliferation. However, in many advanced cancers, tumor cells often lose their sensitivity to TGF-β-mediated growth inhibition and instead utilize TGF-β to promote processes such as epithelial-to-mesenchymal transition (EMT), angiogenesis, and immune suppression.[1][2][4]

-

Tumor Microenvironment Modulation: Dr. Moses's work highlighted the critical role of TGF-β in shaping the tumor microenvironment. TGF-β signaling in stromal fibroblasts can promote tumor growth and invasion by upregulating the secretion of growth factors like TGF-α, macrophage-stimulating protein (MSP), and hepatocyte growth factor (HGF).[5] It also plays a role in orchestrating the inflammatory response within the tumor microenvironment.[1]

-

Genetically Engineered Mouse Models: His laboratory has extensively used genetically modified mice to dissect the in vivo functions of TGF-β. A key model involves the conditional knockout of the TGF-β type II receptor (Tgfbr2), which has been instrumental in demonstrating the tumor-suppressive role of TGF-β signaling in various epithelial tissues.[5]

-

Biomarker Development: Dr. Moses has also been involved in efforts to improve the development and use of biomarker tests for molecularly targeted therapies, underscoring the importance of translating basic research findings into clinical practice.[6][7]

Quantitative Data Summary

The following table summarizes representative quantitative data from studies related to TGF-β signaling in cancer, reflecting the types of analyses conducted in the field pioneered by Dr. Moses.

| Parameter | Cell/Model System | Treatment/Condition | Result | Reference |